N-ethyl-2,2-dimethyloxan-4-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of N-ethyl-2,2-dimethyloxan-4-amine hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethyloxan-4-amine with ethyl chloride in the presence of a suitable base to form the N-ethyl derivative. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,2-dimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride can be compared with similar compounds such as:
N-ethyl-2,2-dimethyloxan-4-amine: The non-hydrochloride form, which has different solubility and stability properties.
N-ethyl-2,2-dimethyloxan-4-amine acetate: Another salt form with distinct chemical and physical characteristics.
N-ethyl-2,2-dimethyloxan-4-amine sulfate: Known for its different reactivity and applications in various fields.
Properties
IUPAC Name |
N-ethyl-2,2-dimethyloxan-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-4-10-8-5-6-11-9(2,3)7-8;/h8,10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDKBQAVSUUAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.